

The Role of TRPV6 in Oncology: A Technical Guide for Researchers

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Abstract: The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel, has emerged as a significant player in the landscape of oncology. Primarily known for its role in calcium homeostasis, its aberrant expression in numerous malignancies has drawn considerable attention. This guide provides an in-depth technical overview of the multifaceted role of TRPV6 in cancer, detailing its expression, function in promoting cancer hallmarks, underlying signaling pathways, and its potential as a therapeutic target. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TRPV6's significance in cancer biology.

Introduction to TRPV6

TRPV6 is a member of the vanilloid subfamily of Transient Receptor Potential (TRP) channels. It forms a tetrameric complex in the plasma membrane and is distinguished by its exceptional selectivity for Ca²⁺ ions, being approximately 100 times more permeable to Ca²⁺ than to Na⁺. In healthy tissues, TRPV6 is predominantly expressed in epithelial cells responsible for transcellular calcium transport, such as in the intestine, kidney, and placenta, where it plays a crucial role in maintaining systemic calcium balance. However, the landscape of TRPV6 expression is dramatically altered in malignancy, where it is frequently overexpressed and is implicated in driving tumor progression.

Aberrant Expression of TRPV6 in Cancer

A consistent finding across numerous studies is the significant upregulation of TRPV6 at both the mRNA and protein levels in a wide array of epithelial cancers compared to their healthy



counterparts. This overexpression is not merely a correlative finding; it is often linked to more aggressive tumor phenotypes, higher tumor grades, and poorer patient prognosis.

Quantitative Overview of TRPV6 Expression in Various Cancers

The following table summarizes quantitative data on TRPV6 expression from various studies, highlighting its prevalence and correlation with clinical parameters.



Cancer Type	TRPV6 Expression Change	Correlation with Clinicopathological Features	Reference(s)
Prostate Cancer	Upregulated; undetectable in benign tissue.	Correlates significantly with Gleason score (P=0.032), pathological stage (P<0.001), and extraprostatic extension (P=0.025). Found in 63% of lymph node metastases.	
Breast Cancer	2 to 15-fold increase in mRNA compared to normal tissue.	Protein levels are higher in invasive versus non-invasive areas in 93.3% of biopsies. Elevated in estrogen receptornegative cancers, correlating with poor prognosis.	
Ovarian Cancer	Significantly elevated protein and mRNA levels in various subtypes compared to normal tissue.	80.5% of tumors showed significant staining (sensitivity), while 91.3% of normal tissue did not (specificity).	
Colon Cancer	Overexpressed in 66% of Stage I and 17% of Stage II tumors; very low levels in late-stage (III/IV) tumors.	Aberrant overexpression contributes to colonic crypt hyperplasia.	-



Pancreatic Cancer	Upregulated in primary cancer tissues.	Elevated tumor TRPV6 protein levels are associated with decreased patient survival.
Thyroid Carcinoma	Elevated protein levels compared to healthy tissue.	-
Non-Small Cell Lung Cancer	Decreased protein levels reported.	Associated with shorter median survival times.
Cervical Squamous Cell Carcinoma	Decreased mRNA and protein levels in early stages.	-

Role of TRPV6 in Cancer Hallmarks

The overexpression of TRPV6 is functionally linked to several key cancer hallmarks. By providing a sustained, localized influx of Ca²⁺, TRPV6 activates a cascade of downstream signaling events that favor tumor growth and survival.

- Sustained Proliferation: The constitutive Ca²⁺ influx through TRPV6 channels maintains a slightly elevated intracellular calcium concentration ([Ca²⁺]i), which is sufficient to potentiate calcium-dependent proliferative pathways. Knockdown of TRPV6 using siRNA has been shown to decrease cell proliferation in breast and prostate cancer cell lines.
- Evasion of Apoptosis: TRPV6 activity confers resistance to apoptosis. The increased Ca²⁺ influx helps cancer cells evade programmed cell death induced by stimuli like thapsigargin or chemotherapy agents such as cisplatin. Silencing TRPV6 expression leads to increased apoptosis in pancreatic and prostate cancer cells.
- Enhanced Migration and Invasion: In breast cancer, TRPV6 is mainly overexpressed in invasive cells, and its silencing inhibits migration and invasion. This is linked to its role in activating pathways that promote the epithelial-to-mesenchymal transition (EMT).



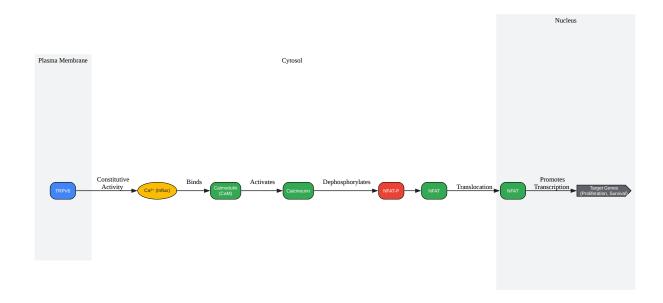
Core Signaling Pathways Involving TRPV6

The oncogenic functions of TRPV6 are mediated through the activation of several critical calcium-dependent signaling pathways.

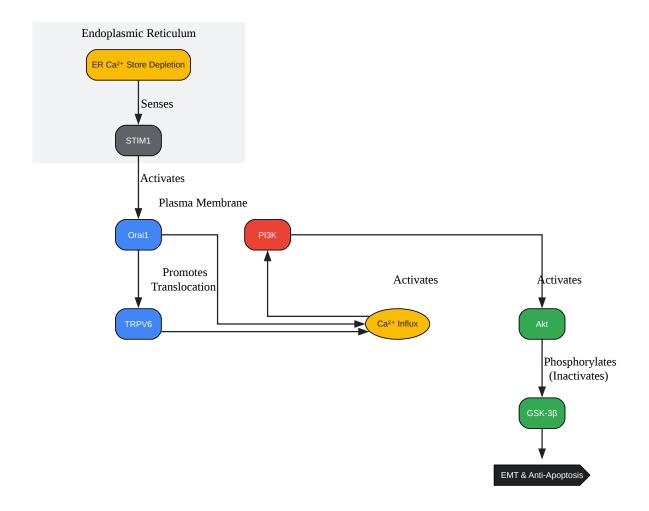
The Ca²⁺/Calmodulin/Calcineurin/NFAT Pathway

This is a canonical pathway activated by TRPV6-mediated calcium influx. Sustained elevated [Ca²+]i leads to the activation of calmodulin (CaM). The Ca²+-CaM complex then activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of genes involved in proliferation and survival.

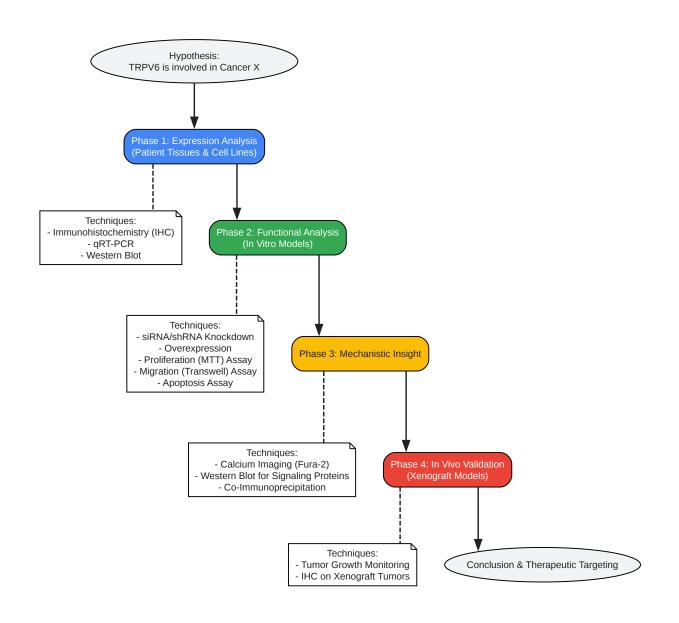












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